molecular formula C12H12N2O3S2 B2615019 N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide CAS No. 2097934-19-3

N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2615019
CAS No.: 2097934-19-3
M. Wt: 296.36
InChI Key: LRWMUGYGAYMVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Thiophene derivatives, such as “N’-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide”, are synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method that produces aminothiophene derivatives . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .


Molecular Structure Analysis

The molecular formula of “N’-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide” is C12H12N2O3S2. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another example is the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions .


Physical and Chemical Properties Analysis

The molecular formula of “N’-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide” is C12H12N2O3S2, and its molecular weight is 296.36. More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

For example, studies on novel brominated flame retardants (NBFRs) emphasize the need for comprehensive research on their occurrence, environmental fate, and toxicity, highlighting large knowledge gaps for many compounds and the necessity for optimized analytical methods and further research on indoor environments, emission sources, and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020). Similarly, the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been reviewed, summarizing the current knowledge on the biodegradation mechanisms and fate of ETBE, emphasizing the role of microorganisms in degrading ETBE aerobically and the influence of co-contaminants (Thornton et al., 2020).

Research on antioxidants and their capacity assays, such as those based on hydrogen atom transfer (HAT) reactions and electron transfer (ET), demonstrate the chemical principles underlying antioxidant capacity assays and the importance of understanding the chemical behavior of compounds with antioxidant properties (Huang, Ou, & Prior, 2005).

Future Directions

Thiophene-based analogs, such as “N’-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in this field may involve the development of new synthesis methods and the exploration of their biological activities.

Properties

IUPAC Name

N'-(2-hydroxy-2,2-dithiophen-2-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c13-10(15)11(16)14-7-12(17,8-3-1-5-18-8)9-4-2-6-19-9/h1-6,17H,7H2,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWMUGYGAYMVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C(=O)N)(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.